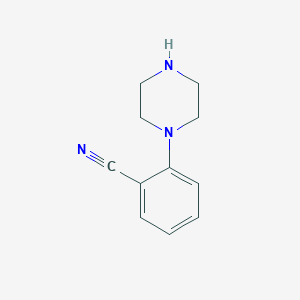
1-(2-Cyanophenyl)piperazine
Übersicht
Beschreibung
“1-(2-Cyanophenyl)piperazine” is a chemical compound with the molecular formula C11H13N3 . It has a molecular weight of 187.24 g/mol . This compound is used in the synthesis of melanocortin subtype-4 receptor (MC4R) agonists .
Synthesis Analysis
Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . A specific synthesis of 2-substituted chiral piperazines involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .
Molecular Structure Analysis
The IUPAC name for “1-(2-Cyanophenyl)piperazine” is 2-piperazin-1-ylbenzonitrile . The canonical SMILES string representation is C1CN(CCN1)C2=CC=CC=C2C#N .
Physical And Chemical Properties Analysis
“1-(2-Cyanophenyl)piperazine” has a molecular weight of 187.24 g/mol . It has a refractive index of 1.5890 (lit.) . The boiling point is 314-315 °C (lit.) , and the density is 1.115 g/mL .
Wissenschaftliche Forschungsanwendungen
Chemical Properties
“1-(2-Cyanophenyl)piperazine” is a chemical compound with the empirical formula C11H13N3 . It has a molecular weight of 187.24 and a refractive index of n20/D 1.5890 (lit.) . It has a boiling point of 314-315 °C (lit.) and a density of 1.115 g/mL .
Synthesis
The synthesis of “1-(2-Cyanophenyl)piperazine” has been a subject of research in recent years. Major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . This has led to the development of new synthetic methods to afford functionalized piperazines .
Medicinal Chemistry
Piperazine ranks as the third most common nitrogen heterocycle in drug discovery . It is the key component of several blockbuster drugs, such as Imatinib (also marketed as Gleevec) or Sildenafil, sold as Viagra . The presence of the additional nitrogen permits for adjusting 3D geometry at the distal position of the six-membered ring, which is not easily available with morpholines or piperidines .
Drug Discovery
Piperazine is prevalent in diverse pharmacological agents with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties . The nitrogen atom sites serve as hydrogen bond donors/acceptors, thus tuning the interactions with receptors as well as increasing water solubility and bioavailability .
Selective Dopamine D4 Receptor Agonist
“1-(2-Cyanophenyl)piperazine” has been synthesized and studied for its activity as a selective dopamine D4 receptor agonist. This could have potential implications in the treatment of neurological disorders.
Heterocyclic Chemistry
Piperazines, including “1-(2-Cyanophenyl)piperazine”, play a significant role in heterocyclic chemistry . They are used in the synthesis of a wide range of compounds, contributing to the structural diversity and complexity of heterocyclic compounds .
Safety and Hazards
“1-(2-Cyanophenyl)piperazine” is classified as a flammable liquid and vapor, and it causes serious eye irritation . It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, should be worn when handling this compound .
Zukünftige Richtungen
The future directions for “1-(2-Cyanophenyl)piperazine” could involve further exploration of its use in the synthesis of melanocortin subtype-4 receptor (MC4R) agonists . As MC4R plays a crucial role in regulating metabolism, feeding, and reproductive behavior, this compound could potentially contribute to advancements in treatments for metabolic disorders and obesity .
Wirkmechanismus
Target of Action
1-(2-Cyanophenyl)piperazine is a derivative of piperazine , a broad class of chemical compounds with important pharmacological properties . The primary target of 1-(2-Cyanophenyl)piperazine is the melanocortin subtype-4 receptor (MC4R) . MC4R is located in the hypothalamus and plays a crucial role in regulating metabolism, feeding, and reproductive behavior .
Mode of Action
1-(2-Cyanophenyl)piperazine acts as an agonist to MC4R . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, 1-(2-Cyanophenyl)piperazine binds to MC4R, triggering a response that regulates metabolism, feeding, and reproductive behavior .
Biochemical Pathways
The binding of 1-(2-Cyanophenyl)piperazine to MC4R affects the biochemical pathways related to metabolism, feeding, and reproductive behavior . The exact downstream effects of these pathways are complex and depend on a variety of factors, including the specific cellular context and the presence of other signaling molecules.
Pharmacokinetics
Like other piperazine derivatives , it is expected to have good solubility in water, which could potentially impact its bioavailability.
Result of Action
The action of 1-(2-Cyanophenyl)piperazine on MC4R has been shown to decrease feeding behaviors . This suggests that it could potentially be used in the treatment of conditions related to overeating or obesity.
Action Environment
The action, efficacy, and stability of 1-(2-Cyanophenyl)piperazine can be influenced by various environmental factors. For instance, the pH of the solution can affect the compound’s solubility and therefore its bioavailability. Additionally, temperature can influence the compound’s stability and its interactions with MC4R .
Eigenschaften
IUPAC Name |
2-piperazin-1-ylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c12-9-10-3-1-2-4-11(10)14-7-5-13-6-8-14/h1-4,13H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRICBZWJFIRJOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370994 | |
| Record name | 1-(2-Cyanophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Cyanophenyl)piperazine | |
CAS RN |
111373-03-6 | |
| Record name | N-(2-Cyanophenyl)piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111373036 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Cyanophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-Cyanophenyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(2-CYANOPHENYL)PIPERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LYK8UDP7Q4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

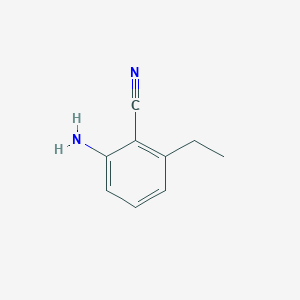
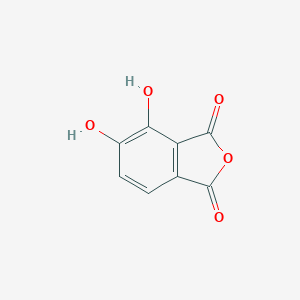
![5-Hydrazinyl-3-[(propan-2-yl)oxy]-1H-pyrazole-4-carboxylic acid](/img/structure/B54571.png)


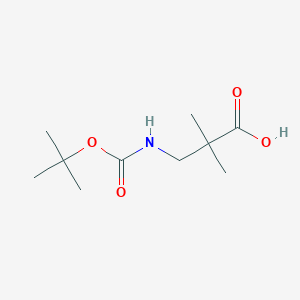

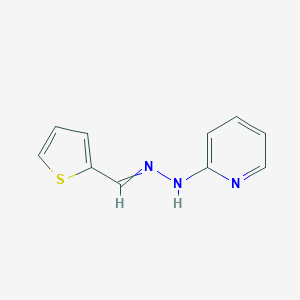

![4-Bromo-5-methoxy-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)thiophene-2-carboxamide](/img/structure/B54583.png)
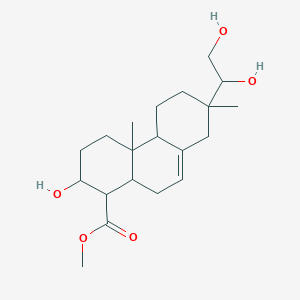


![(2R)-2-azaniumyl-3-[(R)-butylsulfinyl]propanoate](/img/structure/B54599.png)